molecular formula C9H16O4 B2519615 Tri-O-methyl-D-glucal CAS No. 16740-98-0

Tri-O-methyl-D-glucal

Cat. No.: B2519615
CAS No.: 16740-98-0
M. Wt: 188.223
InChI Key: PZJPNKKRMNFDQJ-HLTSFMKQSA-N
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Description

Tri-O-methyl-D-glucal is a derivative of D-glucal, an unsaturated sugar It is characterized by the presence of three methoxy groups attached to the glucal structure

Mechanism of Action

Target of Action

Tri-O-methyl-D-glucal is primarily used as a building block in the synthesis of a variety of compounds . It is involved in the formation of 1,2-anhydrosugars, which are key building blocks in oligosaccharide synthesis . These anhydrosugars are precursors of various sugar derivatives such as glycosyl sulfides and fluorides, as well as C- or N-glycosides .

Mode of Action

The compound interacts with its targets through a process known as epoxidation . This involves the addition of an oxygen atom to a carbon-carbon double bond, forming an epoxide or oxirane ring . The epoxidation of this compound is achieved using dimethyldioxirane (DMDO), resulting in the formation of 1,2-anhydrosugars .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of oligosaccharides . The formation of the oxirane ring opens up additional synthetic perspectives, as the liberation of the hydroxyl function at C-2 accompanies the oxirane ring opening . This allows for the introduction of other functional groups and the generation of deoxy monosaccharides .

Result of Action

The result of this compound’s action is the production of 1,2-anhydrosugars . These compounds are crucial in the synthesis of various sugar derivatives and play a significant role in the formation of oligosaccharides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the epoxidation process requires specific conditions, including the presence of DMDO . Additionally, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-O-methyl-D-glucal can be synthesized from tri-O-acetyl-D-glucal. The process involves the treatment of tri-O-acetyl-D-glucal with sodium methoxide in methanol, followed by methylation using methyl iodide. The reaction conditions typically involve maintaining the mixture at room temperature for a few hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Tri-O-methyl-D-glucal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: It undergoes substitution reactions, particularly at the methoxy groups, to form various derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of lactones and other oxidized derivatives.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of various methylated derivatives.

Scientific Research Applications

Tri-O-methyl-D-glucal has several applications in scientific research:

Comparison with Similar Compounds

    Tri-O-acetyl-D-glucal: Another derivative of D-glucal with acetyl groups instead of methoxy groups.

    Tri-O-benzyl-D-glucal: A derivative with benzyl groups, showing different reactivity and applications.

    Tri-O-methyl-D-arabonolactone: A similar compound with a lactone structure.

Uniqueness: Compared to other glucal derivatives, it offers distinct advantages in synthetic chemistry and material science .

Properties

IUPAC Name

(2R,3S,4R)-3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3/t7-,8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJPNKKRMNFDQJ-HLTSFMKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1C(C(C=CO1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H](C=CO1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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